Hexaphenylcyclotrisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

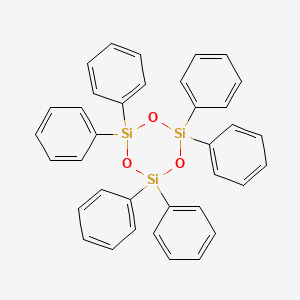

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYDUTCMKSROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76528-18-2 | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76528-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060151 | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

512-63-0 | |

| Record name | 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexaphenylcyclotrisiloxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane, a member of the organosilicon compound family, is a cyclic siloxane with the chemical formula (C₆H₅)₆Si₃O₃. This white, crystalline solid is characterized by a stable six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its unique structural features impart a high degree of thermal stability, chemical resistance, and specific solubility characteristics, making it a compound of significant interest in materials science, organic synthesis, and increasingly, in the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, characterization, and key applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a well-defined chemical entity with distinct physical properties. These properties are crucial for its handling, processing, and application in various fields.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₃₀O₃Si₃ | [1] |

| Molecular Weight | 594.88 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 188-192 °C | |

| Boiling Point | 300 °C at 1 mmHg | |

| Density | 1.23 g/cm³ | |

| Solubility | Insoluble in water. Slightly soluble in benzene (B151609) and sparingly soluble in chloroform. | [2] |

| CAS Number | 512-63-0 | [1] |

| PubChem CID | 68187 | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrolysis of diphenyldichlorosilane. This reaction proceeds via the initial formation of diphenylsilanediol (B146891), which then undergoes condensation to form the cyclic trimer.

Experimental Protocol: Synthesis via Hydrolysis of Diphenyldichlorosilane

Materials:

-

Diphenyldichlorosilane

-

Water

-

Sodium Bicarbonate

Procedure:

-

In a reaction vessel, dissolve diphenyldichlorosilane in acetone.

-

Slowly add water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and will produce hydrochloric acid as a byproduct.

-

The crude diphenylsilanediol will precipitate out of the solution.

-

Filter the crude product and wash with water to remove the majority of the hydrochloric acid.

-

To neutralize the remaining acid, dissolve the crude, wet diphenylsilanediol in acetone and add sodium bicarbonate until the pH of the solution is approximately 6.5.

-

Filter the mixture to remove the inorganic salts.

-

The acetone solution containing the diphenylsilanediol is then heated to facilitate the condensation reaction, which leads to the formation of this compound. The reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion of the reaction, the this compound can be isolated by removal of the solvent under reduced pressure.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (B145695) or a mixture of ethanol and diethyl ether

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/diethyl ether mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Spectral Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons of the phenyl groups |

| ¹³C | ~128 - 135 | Multiple | Aromatic carbons of the phenyl groups |

| ²⁹Si | Not available in searches | - | Silicon atoms in the siloxane ring |

Interpretation:

-

The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, which is expected due to the presence of multiple, chemically similar phenyl groups.

-

The ¹³C NMR spectrum shows a series of signals in the aromatic region, corresponding to the different carbon environments within the phenyl rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3070-3050 | C-H stretch (aromatic) | Medium |

| ~1590 | C=C stretch (aromatic ring) | Medium |

| ~1430 | Si-Phenyl stretch | Strong |

| ~1130 | Si-O-Si stretch (asymmetric) | Strong |

| ~1030 | Si-O-Si stretch (symmetric) | Strong |

| ~740, ~700 | C-H bend (aromatic) | Strong |

Interpretation: The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the Si-O-Si stretching vibrations of the cyclosiloxane ring and the vibrations associated with the phenyl groups attached to the silicon atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 594.88. The fragmentation pattern would likely involve the loss of phenyl groups and rearrangements of the siloxane core. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the purity and identity of the compound[3][4][5][6].

Crystal Structure

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 130352 [1]. The crystal structure reveals a nearly planar six-membered (Si-O)₃ ring with the phenyl groups arranged in a propeller-like fashion.

Applications in Drug Development

The unique properties of this compound make it a valuable material in the pharmaceutical industry, particularly in the field of drug delivery and as a pharmaceutical intermediate[7][8].

Drug Delivery Systems

This compound can be utilized as a building block for the creation of more complex drug delivery systems. Its rigid and well-defined structure can be functionalized to create scaffolds for controlled drug release. While specific signaling pathways are not directly modulated by this compound itself, its role as a carrier can influence the bioavailability and targeting of active pharmaceutical ingredients (APIs).

Pharmaceutical Intermediate

Due to its stable core and reactive phenyl groups (which can be modified), this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds[2].

Biocompatibility and Toxicology

The biocompatibility and toxicology of siloxanes are of critical importance for their use in pharmaceutical applications. While extensive data on this compound specifically is limited, phenyl-substituted siloxanes are generally considered to have low toxicity[9]. However, as with any excipient or drug delivery vehicle, thorough toxicological assessment is necessary for any new formulation. It is noted that some cyclic siloxanes have been investigated for potential endocrine-disrupting properties and reproductive effects, though these concerns are often associated with lower molecular weight, more volatile methylsiloxanes[9][10]. The high melting and boiling points of this compound suggest a low volatility.

Conclusion

This compound is a versatile organosilicon compound with a unique combination of thermal stability, chemical resistance, and a well-defined structure. These properties make it a valuable material for a range of applications, including as a component in advanced materials and, significantly, in the pharmaceutical industry. For drug development professionals, its potential as a scaffold for drug delivery systems and as a synthetic intermediate warrants further investigation. This guide provides a foundational understanding of its core properties, synthesis, and characterization, which is essential for harnessing its potential in the development of new and improved therapeutic products. Further research into its specific biological interactions and the development of targeted drug delivery systems based on this platform are promising areas for future exploration.

References

- 1. This compound | C36H30O3Si3 | CID 68187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya [atamanchemicals.com]

- 3. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. silicones.eu [silicones.eu]

- 6. Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS | JEOL Resources [jeolusa.com]

- 7. researchgate.net [researchgate.net]

- 8. Most Important Biomedical and Pharmaceutical Applications of Silicones | MDPI [mdpi.com]

- 9. www2.mst.dk [www2.mst.dk]

- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]

Synthesis of Hexaphenylcyclotrisiloxane from Diphenylsilanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexaphenylcyclotrisiloxane, a key intermediate in various chemical and pharmaceutical applications. The document details the prevalent synthetic methodologies, focusing on the condensation of diphenylsilanediol (B146891), and offers in-depth experimental protocols.

Introduction

This compound, a cyclic organosilicon compound, serves as a crucial building block in the synthesis of more complex molecules, including polymers and pharmacologically active agents. Its rigid, well-defined structure makes it an attractive scaffold in material science and drug development. The most common and direct route to this compound is through the controlled condensation of diphenylsilanediol. This guide will explore the critical parameters of this transformation, including the choice of catalysts and reaction conditions that favor the formation of the desired trimeric structure over other cyclic or linear oligomers.

Reaction Mechanism and Pathway Selectivity

The synthesis of this compound from diphenylsilanediol is a condensation reaction that proceeds via the formation of siloxane bonds with the elimination of water. The selectivity of this process, yielding either the cyclic trimer (this compound, P₃) or the cyclic tetramer (octaphenylcyclotetrasiloxane, P₄), is highly dependent on the catalytic conditions employed.

-

Acidic Catalysis: In the presence of strong acids, such as concentrated sulfuric acid, the reaction is believed to proceed through a protonated silanol (B1196071) intermediate. This mechanism favors the formation of the sterically less hindered and kinetically controlled product, the this compound (P₃).[1][2]

-

Basic Catalysis: Conversely, basic conditions, utilizing catalysts like sodium hydroxide (B78521) or triethylamine, tend to favor the formation of the thermodynamically more stable octaphenylcyclotetrasiloxane (B1329330) (P₄).[1][2] Weak bases, such as acetate (B1210297) anions, have also been employed, leading to mixtures of cyclic products.[3]

The choice of solvent also plays a significant role in the reaction outcome, influencing both the reaction rate and the product distribution.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, diphenylsilanediol, and its subsequent conversion to this compound.

Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

Diphenylsilanediol is conveniently prepared by the hydrolysis of diphenyldichlorosilane.[4]

Materials:

-

Diphenyldichlorosilane

-

Sodium bicarbonate or Potassium bicarbonate

-

Water

Procedure:

-

Hydrolyze diphenyldichlorosilane in water. The water should be present in a significant excess (at least 2 parts by weight per part of diphenyldichlorosilane).

-

Separate the crude, wet diphenylsilanediol, which will be contaminated with hydrochloric acid.

-

Dissolve the crude diol in a mixture of acetone and sodium bicarbonate (or potassium bicarbonate). The amount of bicarbonate should be sufficient to neutralize the hydrochloric acid and bring the pH of the mixture to between 5.5 and 6.8.

-

Filter the mixture to remove inorganic salts.

-

Precipitate the diphenylsilanediol by adding the acetone filtrate to water.

-

Collect the precipitated diol by filtration and dry it in an air-circulating oven at approximately 65°C. A yield of around 93% can be expected.

Synthesis of this compound (Acid-Catalyzed)

This protocol outlines the acid-catalyzed cyclocondensation of diphenylsilanediol to selectively form this compound.

Materials:

-

Diphenylsilanediol

-

Concentrated Sulfuric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diphenylsilanediol in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The this compound product will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any remaining impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent such as a benzene-ethanol mixture. High yields (approximately 90%) of pure this compound can be obtained with this method.

Data Presentation

The following table summarizes the key quantitative data from the synthesis of this compound under different catalytic conditions.

| Parameter | Acid-Catalyzed Synthesis | Base-Catalyzed Synthesis (for comparison) |

| Starting Material | Diphenylsilanediol | Diphenylsilanediol |

| Primary Product | This compound (P₃) | Octaphenylcyclotetrasiloxane (P₄) |

| Catalyst | Concentrated Sulfuric Acid | Sodium Hydroxide, Triethylamine, Acetate Anion |

| Solvent | Ethanol | Alcohols, Acetonitrile, Toluene |

| Typical Yield | ~90% for P₃ | High yields for P₄, variable for P₃ |

| Reaction Temperature | Reflux | 60°C to Reflux |

| Purification Method | Recrystallization | Column Chromatography, Recrystallization |

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Catalysis to Product Selectivity

Caption: Influence of catalytic conditions on product selectivity.

References

- 1. EP0869128A2 - Process for the production of octaphenylcyclotetrasiloxane and sym-tetramethyltetraphenyl cyclotetrasiloxane - Google Patents [patents.google.com]

- 2. US5739370A - Process the production of octaphenylcyclotetrasiloxane - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Structure and Bonding of Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane, a prominent member of the cyclosiloxane family, is a molecule of significant interest in materials science, polymer chemistry, and potentially in advanced drug delivery systems. Its unique structure, characterized by a six-membered ring of alternating silicon and oxygen atoms with bulky phenyl substituents, imparts exceptional thermal stability and specific chemical reactivity.[1][2] This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data from crystallographic studies, detailed experimental protocols for its characterization, and a visualization of its role in polymerization processes.

Chemical Structure and Bonding

The core of this compound is the (Si-O)₃ ring. Each silicon atom in this ring is bonded to two phenyl groups, resulting in a crowded and sterically hindered structure. The bonding within the siloxane ring is a fascinating interplay of covalent and partial ionic character due to the difference in electronegativity between silicon and oxygen. This arrangement leads to a puckered ring conformation rather than a planar one, a direct consequence of the steric repulsion between the numerous phenyl groups.

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 130352, provides accurate measurements of bond lengths and angles, which are crucial for understanding the molecule's geometry and stability.[3]

Table 1: Key Bond Lengths in this compound

| Bond Type | Average Length (Å) |

| Si-O | 1.64 |

| Si-C | 1.85 |

Table 2: Key Bond Angles in this compound

| Angle | Average Value (°) |

| O-Si-O | 108.5 |

| Si-O-Si | 133.5 |

| C-Si-C | 109.0 |

| O-Si-C | 109.8 |

The Si-O-Si bond angle significantly deviates from the tetrahedral angle, indicating the influence of the cyclic structure and the electronic nature of the siloxane bond. The phenyl groups are arranged in a paddle-wheel-like fashion around the central ring.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in such an analysis.[2][4][5]

1. Crystal Growth:

-

High-quality single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of toluene (B28343) and heptane, is typically employed.

-

The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect the crystal from X-ray damage.

-

The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters presented in Tables 1 and 2.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR spectroscopy is a powerful tool for characterizing the chemical environment of silicon atoms in organosilicon compounds like this compound.[6][7]

1. Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is often added to shorten the long 29Si relaxation times and reduce the overall experiment time.

2. Data Acquisition:

-

The 29Si NMR spectrum is acquired on a high-field NMR spectrometer.

-

A standard single-pulse experiment with proton decoupling is typically used.

-

Key acquisition parameters include:

-

A calibrated 90° pulse width.

-

A relaxation delay of 5-10 seconds (if no relaxation agent is used, this may need to be significantly longer).

-

A large number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of the 29Si nucleus.

-

-

The chemical shifts are referenced to an external standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. Data Processing and Interpretation:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shift of the silicon atoms in this compound is then determined. For cyclotrisiloxanes, the 29Si chemical shifts are typically observed in the upfield region of the spectrum.

Role in Polymer Chemistry: Ring-Opening Polymerization

This compound serves as a monomer in ring-opening polymerization (ROP) to produce high molecular weight polysiloxanes.[8][9][10] This process is of great industrial importance for the synthesis of silicone polymers with tailored properties. The polymerization can be initiated by either anionic or cationic catalysts.

The following diagram illustrates the general pathway for the acid-catalyzed ring-opening polymerization of this compound.

Caption: Acid-catalyzed ring-opening polymerization of this compound.

In this process, the acid catalyst protonates one of the oxygen atoms in the siloxane ring, making it more susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of a reactive species that can then attack another monomer molecule, propagating the polymer chain. The process continues until termination or chain transfer reactions occur, resulting in the formation of a long-chain polysiloxane.

Conclusion

This compound is a molecule with a well-defined and highly symmetric structure, dominated by the stable (Si-O)₃ ring and the bulky phenyl substituents. The quantitative data derived from X-ray crystallography provides a solid foundation for understanding its chemical behavior. The experimental protocols detailed in this guide offer a practical framework for its characterization. Furthermore, its role as a monomer in ring-opening polymerization highlights its importance in the synthesis of advanced silicone materials. This in-depth guide serves as a valuable resource for researchers and professionals working with this versatile and significant organosilicon compound.

References

- 1. researchgate.net [researchgate.net]

- 2. excillum.com [excillum.com]

- 3. gelest.com [gelest.com]

- 4. eas.org [eas.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexaphenylcyclotrisiloxane (CAS 512-63-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and safety considerations for Hexaphenylcyclotrisiloxane (CAS 512-63-0). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and procedural insights.

Core Properties

This compound is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. This structure imparts significant thermal stability and unique chemical properties to the molecule.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and developmental work.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₃₀O₃Si₃ | [1][2][3] |

| Molecular Weight | 594.88 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 184-192 °C | [1][5][6][7] |

| Boiling Point | 300 °C at 1-2 mmHg | [1][5][6][7] |

| Density | 1.20 - 1.23 g/cm³ at 25 °C | [4][5][6][8][9] |

| Solubility | Insoluble in water.[5][7][10] Soluble in benzene (B151609) (slightly) and chloroform (B151607) (sparingly).[7] | |

| Vapor Pressure | 2.02E-13 mmHg at 25°C | [5][6] |

| Refractive Index | 1.651 | [5][6] |

| Flash Point | 300°C at 1mm Hg | [5][6] |

Identification and Registry Information

| Identifier | Value | Source(s) |

| CAS Number | 512-63-0 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] |

| EC Number | 208-145-3 | [18] |

| PubChem CID | 68187 | [1][3] |

| MDL Number | MFCD00023110 | [1][11] |

| InChI Key | VCYDUTCMKSROID-UHFFFAOYSA-N | [3][11][12] |

| SMILES | C1=CC=C(C=C1)[Si]2(O--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4">Si(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | [3] |

Applications in Research and Development

This compound's unique properties make it a valuable compound in various high-tech applications.[1] Its high thermal stability and defined structure are key to its utility.

-

Advanced Silicone Polymers: It serves as a crucial monomer or additive in the synthesis of advanced silicone polymers, which are utilized in high-performance sealants, adhesives, and coatings that require exceptional thermal stability and chemical resistance.[1][13]

-

Electronics and Photonics: In the electronics industry, it is employed as a dielectric material.[1] Its phenyl groups contribute to a higher refractive index, making it a candidate for optical applications.

-

Nanotechnology and Materials Science: Researchers utilize this compound in the development of nanomaterials and nanocomposites.[1] It can act as a structural directing agent in the synthesis of mesoporous materials.[13] Its incorporation into polymer matrices can significantly enhance mechanical properties and thermal resistance.[1]

-

Drug Delivery and Cosmetics: In the pharmaceutical and cosmetic sectors, its emollient properties and biocompatibility are of interest. It can provide a silky texture to formulations.[1] In drug delivery research, its stable siloxane framework is explored for creating nanoscale structures.[1]

-

Fundamental Research: It is often used as a model compound for studying siloxane chemistry, enabling scientists to investigate new reactions and synthesize novel materials.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of Aryl-Substituted Cyclotrisiloxanes

While specific industrial synthesis routes for this compound are proprietary, academic literature provides methods for analogous structures. A representative protocol for the synthesis of cyclosiloxanes from silanediols is described below. This method highlights the condensation reaction that forms the siloxane backbone.

Objective: To synthesize Hexa(1-pyrenyl)cyclotrisiloxane and Octa(1-pyrenyl)cyclotetrasiloxane from di(1-pyrenyl)silanediol. This serves as a model for the base-catalyzed condensation of diarylsilanediols.[20]

Materials:

-

Di(1-pyrenyl)silanediol

-

Acetonitrile (B52724) (distilled over calcium hydride)

-

Argon gas

-

Silica (B1680970) gel for chromatography

-

Chloroform and cyclohexane (B81311) for chromatography

Procedure:

-

A mixture of di(1-pyrenyl)silanediol (87 mg, 0.19 mmol) and tetramethylammonium acetate (74 mg, 0.25 mmol) is placed in a reaction vessel.

-

10 mL of acetonitrile is added to the mixture.

-

The mixture is stirred at 60 °C under an argon atmosphere overnight.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a 1:1 mixture of chloroform and cyclohexane as the eluent.

-

The process yields Hexa(1-pyrenyl)cyclotrisiloxane (18% yield) and Octa(1-pyrenyl)cyclotetrasiloxane (32% yield).[20]

Note: The reaction is sensitive to temperature; decomposition is observed at temperatures above 75 °C.[20] Strong acids or bases can cause cleavage of the Si-C bond.[20]

Purity Analysis

Purity is often assessed by Gas Chromatography (GC), with typical purities for commercial products being ≥96% or ≥97%.[1][11] While a specific, detailed analytical protocol is not available in the provided search results, a general GC method would involve:

-

Sample Preparation: Dissolving a known quantity of the solid in a suitable volatile solvent (e.g., chloroform, benzene).

-

Injection: Injecting a small volume of the solution into the GC.

-

Separation: Using a capillary column suitable for high-boiling point, non-polar compounds.

-

Detection: Employing a Flame Ionization Detector (FID) is common for organic compounds.

-

Quantification: Determining the area percent of the main peak relative to any impurity peaks.

Safety and Handling

Understanding the hazards and necessary precautions is critical when working with any chemical compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

| Hazard Code | Description | Classification | Source(s) |

| H315 | Causes skin irritation | Skin Irritant, Category 2 | [3] |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 | [3] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [3] |

GHS Pictogram: GHS07 (Exclamation Mark)[7] Signal Word: Warning[7]

Recommended Personal Protective Equipment (PPE) and Handling

-

Ventilation: Ensure adequate ventilation. Handle in a well-ventilated area or in a fume hood to avoid dust formation and inhalation.[10]

-

Eye Protection: Wear chemical safety goggles or glasses.[21]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[21]

-

Respiratory Protection: If dust is generated, a NIOSH-certified N95 dust mask is recommended.[21]

-

Skin Protection: Wear suitable protective clothing.[21]

-

Storage: Store at room temperature in a dry, well-ventilated place.[1][10] The material is noted to be moisture-sensitive.[5][7][10]

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[10][18]

-

Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[10]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C36H30O3Si3 | CID 68187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 512-63-0 | Siloxane | Cyclosiloxane | SiSiB SILANES | Power Chemical Corporation [powerchemical.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 512-63-0 [chemicalbook.com]

- 8. AB111180 | CAS 512-63-0 – abcr Gute Chemie [abcr.com]

- 9. This compound | 512-63-0 [chemnet.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. CAS RN 512-63-0 | Fisher Scientific [fishersci.com]

- 12. Cyclotrisiloxane, hexaphenyl- [webbook.nist.gov]

- 13. innospk.com [innospk.com]

- 14. densitypharmachem.com [densitypharmachem.com]

- 15. This compound - >96.0% prefix CAS No. 512-63-0 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 16. echemi.com [echemi.com]

- 17. calpaclab.com [calpaclab.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. This compound | 512-63-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gelest.com [gelest.com]

A Technical Guide to the Spectroscopic Data of Hexaphenylcyclotrisiloxane

This guide provides an in-depth analysis of the spectroscopic data for hexaphenylcyclotrisiloxane, a significant organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization.

Compound Overview

This compound, also known as diphenylsiloxane cyclic trimer, is a stable, white crystalline solid.[1][2] Its structure consists of a six-membered ring alternating between silicon and oxygen atoms, with two phenyl groups attached to each silicon atom.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 512-63-0[2][3][4][5][6] |

| Molecular Formula | C₃₆H₃₀O₃Si₃[2][3][5] |

| Molecular Weight | 594.88 g/mol [2][3][5] |

| Melting Point | 184-188 °C[2][6] |

| Boiling Point | 300 °C at 1 mmHg[2][6] |

| Appearance | White crystalline solid[1] |

Spectroscopic Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.12 | tt | Phenyl-H |

| 7.49 | dt | Phenyl-H |

Note: Specific peak assignments for the complex aromatic region can vary based on the solvent and instrument resolution.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 127.7 | Phenyl C-H |

| 130.0 | Phenyl C-H |

| 134.3 | Phenyl C-H |

| 135.2 | Phenyl C-Si |

Note: The ¹³C NMR spectrum shows four distinct signals in the aromatic region, corresponding to the different carbon environments in the phenyl groups.

Table 4: ²⁹Si NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -30 to -50 | Si-O |

Note: The chemical shift for ²⁹Si in cyclic siloxanes is influenced by ring strain. The observed range is characteristic for a trisiloxane ring.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the Si-O-Si linkage and the phenyl groups.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3050 | Medium | C-H stretch (aromatic) |

| 1590 | Medium | C=C stretch (aromatic ring) |

| 1430 | Strong | Si-Ph stretch |

| 1130-1000 | Very Strong | Si-O-Si asymmetric stretch |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

2.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in several characteristic fragments.

Table 6: Major Mass Spectrometry Peaks (m/z)

| m/z | Relative Intensity | Assignment |

| 594 | Moderate | [M]⁺ (Molecular Ion) |

| 517 | High | [M - C₆H₅]⁺ |

| 439 | High | [M - C₆H₅ - C₆H₆]⁺ |

| 199 | High | [(C₆H₅)₂SiO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

-

²⁹Si NMR: Employ a pulse sequence such as DEPT or INEPT to enhance the signal of the low-gyromagnetic-ratio ²⁹Si nucleus.[7][8] A longer relaxation delay may be necessary.

-

Referencing: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ²⁹Si NMR, an external standard of TMS can also be used.

3.2 IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[9][10]

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.

3.3 Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. This compound | C36H30O3Si3 | CID 68187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Cyclotrisiloxane, hexaphenyl- [webbook.nist.gov]

- 4. Cyclotrisiloxane, hexaphenyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 512-63-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane (Ph6Si3O3) is a cyclic organosilicon compound noteworthy for its high thermal stability, a characteristic conferred by the presence of phenyl groups attached to the siloxane backbone. This enhanced stability makes it and related polyphenylsiloxanes crucial components in high-performance polymers, heat-resistant coatings, and advanced materials utilized in demanding environments. Understanding the precise mechanisms governing its thermal decomposition is paramount for predicting material lifetime, ensuring operational safety, and designing next-generation materials with tailored thermal properties. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental methodologies used for its characterization, presenting available quantitative data, and elucidating the proposed decomposition pathways.

Thermal Stability and Decomposition Overview

The introduction of phenyl groups onto the silicon atoms of the siloxane chain significantly enhances thermal stability compared to their methyl-substituted counterparts. This is attributed to the greater steric hindrance and the higher dissociation energy of the Si-Phenyl bond compared to the Si-Methyl bond. The thermal degradation of phenyl-substituted polysiloxanes is generally understood to occur in two stages. At lower temperatures (below approximately 450°C), the degradation is often initiated by impurities or terminal functional groups, leading to siloxane bond rearrangement reactions. Above this temperature, the cleavage of the Si-Phenyl bond becomes a predominant degradation pathway, leading to the formation of aromatic compounds and cross-linked residues.

Quantitative Thermal Analysis Data

While specific, detailed quantitative data for the thermal decomposition of pure this compound is not abundantly available in publicly accessible literature, the following table summarizes typical thermal properties for related phenyl-substituted polysiloxanes, which provide a valuable reference.

| Parameter | Value | Analytical Method | Conditions |

| Onset Decomposition Temperature (T_onset) | > 400 °C | Thermogravimetric Analysis (TGA) | Inert Atmosphere (e.g., Nitrogen, Argon) |

| Temperature at Maximum Decomposition Rate (T_max) | Variable, typically > 450 °C | Derivative Thermogravimetry (DTG) | Inert Atmosphere |

| Char Yield at 800 °C | High (variable depending on structure) | Thermogravimetric Analysis (TGA) | Inert Atmosphere |

Experimental Protocols

The investigation of the thermal decomposition mechanism of this compound necessitates the use of advanced analytical techniques capable of probing changes in mass, identifying evolved gaseous products, and analyzing the residual material as a function of temperature.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability and identify the gaseous products evolved during decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled linear heating rate (e.g., 10 °C/min or 20 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon (flow rate typically 20-50 mL/min).[1]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The evolved gases from the TGA furnace are transferred via a heated, inert capillary transfer line to a mass spectrometer.[1]

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) to identify the decomposition products in real-time.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high resolution.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis sample cup.

-

The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600 °C, 700 °C, or higher) in an inert atmosphere (typically helium).

-

The thermal decomposition products are swept into a gas chromatograph.

-

The GC column (a capillary column suitable for separating aromatic and organosilicon compounds) is subjected to a temperature program to separate the individual components of the pyrolysis mixture.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. The following is a proposed mechanism based on the general understanding of polysiloxane degradation and the influence of phenyl substituents.

Step 1: Initiation

At elevated temperatures, the initiation of decomposition can occur through two primary routes:

-

Homolytic Cleavage of the Si-Phenyl Bond: This is considered the principal initiation step at higher temperatures, leading to the formation of a silyl (B83357) radical and a phenyl radical. The bond dissociation energy of the Si-C bond is lower than that of the Si-O bond in the siloxane backbone.[2][3]

-

Ring-Opening Polymerization/Depolymerization: In the presence of trace impurities (e.g., acids, bases, or water), the siloxane ring can undergo catalytic opening, leading to the formation of linear oligomers. These linear species can then undergo further degradation.

Step 2: Propagation

The highly reactive radicals generated during initiation can participate in a series of propagation reactions:

-

Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from another phenyl group, either intramolecularly or from an adjacent molecule, to form benzene. This is a commonly observed product in the pyrolysis of phenyl-substituted silicones.

-

Radical-Induced Scission: The silyl radicals can induce further fragmentation of the siloxane backbone or attack other phenyl groups, leading to the formation of a variety of smaller cyclic and linear siloxane fragments.

-

Cross-linking Reactions: The radical sites on the silicon atoms and the phenyl rings can combine, leading to the formation of a cross-linked, insoluble char residue. This is responsible for the high char yield observed in the TGA of polyphenylsiloxanes.

Step 3: Termination

The decomposition process terminates when radicals combine to form stable, non-reactive products.

Visualization of Decomposition Pathways and Experimental Workflows

Caption: Proposed multi-step thermal decomposition pathway of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of hexaphenylcyclotrisiloxane, a key organosilicon compound. The document outlines the crystallographic data, experimental protocols for its structural determination, and a visual representation of the analytical workflow and molecular structure.

Introduction

This compound (C₃₆H₃₀O₃Si₃) is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its rigid structure and thermal stability make it a subject of interest in materials science and as a building block for more complex supramolecular architectures. Understanding its precise three-dimensional structure is crucial for predicting its physical and chemical properties and for its application in various fields, including drug delivery and materials development. This guide focuses on the crystallographic analysis of the triclinic polymorph of this compound.

Crystallographic Data

The crystal structure of the triclinic polymorph of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 130352 and the corresponding publication by Braga, Grepioni, and Maini (1998) in Acta Crystallographica Section C: Crystal Structure Communications.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₃₆H₃₀O₃Si₃ |

| Formula Weight | 594.86 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 10.328(2) |

| b (Å) | 10.878(3) |

| c (Å) | 14.345(4) |

| α (°) | 89.92(2) |

| β (°) | 85.03(2) |

| γ (°) | 75.98(2) |

| Volume (ų) | 1554.2(7) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.270 |

| Absorption Coefficient (mm⁻¹) | 0.198 |

| F(000) | 624 |

| Data Collection | |

| Diffractometer | Enraf-Nonius CAD-4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| θ range for data collection (°) | 2.03 to 24.97 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5455 / 0 / 379 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0466, wR2 = 0.1265 |

| R indices (all data) | R1 = 0.0596, wR2 = 0.1360 |

| Largest diff. peak and hole (e.Å⁻³) | 0.354 and -0.311 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Si(1)-O(1) | 1.637(2) |

| Si(1)-O(3) | 1.640(2) |

| Si(2)-O(1) | 1.638(2) |

| Si(2)-O(2) | 1.636(2) |

| Si(3)-O(2) | 1.638(2) |

| Si(3)-O(3) | 1.636(2) |

| Si(1)-C(1) | 1.857(3) |

| Si(1)-C(7) | 1.860(3) |

| Si(2)-C(13) | 1.858(3) |

| Si(2)-C(19) | 1.859(3) |

| Si(3)-C(25) | 1.858(3) |

| Si(3)-C(31) | 1.859(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| O(1)-Si(1)-O(3) | 108.33(11) |

| O(1)-Si(2)-O(2) | 108.43(11) |

| O(2)-Si(3)-O(3) | 108.41(11) |

| Si(1)-O(1)-Si(2) | 132.55(13) |

| Si(2)-O(2)-Si(3) | 132.41(13) |

| Si(3)-O(3)-Si(1) | 132.65(13) |

| C(1)-Si(1)-C(7) | 109.15(14) |

| C(13)-Si(2)-C(19) | 109.24(14) |

| C(25)-Si(3)-C(31) | 109.18(14) |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis and Crystallization

Single crystals of the triclinic polymorph of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of dichloromethane (B109758) and methanol.

-

Dissolution: A sample of this compound is dissolved in a minimal amount of dichloromethane at room temperature.

-

Addition of Anti-solvent: Methanol is slowly added to the solution until the first sign of turbidity is observed.

-

Clarification: A small amount of dichloromethane is added to redissolve the precipitate and obtain a clear solution.

-

Slow Evaporation: The vial containing the solution is loosely capped to allow for slow evaporation of the solvent mixture over several days at ambient temperature.

-

Crystal Harvesting: Colorless, prismatic crystals are harvested from the vial for subsequent analysis.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

-

Crystal Mounting: A suitable single crystal was selected and mounted on a glass fiber using an appropriate adhesive.

-

Data Collection: The mounted crystal was placed on an Enraf-Nonius CAD-4 diffractometer. Data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 5455 unique reflections were collected.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the workflow of the crystal structure analysis and the molecular structure of this compound.

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of the triclinic polymorph of this compound. The presented crystallographic data offers precise insights into the molecular geometry, including key bond lengths and angles. The outlined experimental protocols serve as a valuable reference for researchers working on the synthesis and characterization of similar organosilicon compounds. The visualizations provide a clear summary of the analytical workflow and the resulting molecular structure, aiding in the understanding of this important compound.

Pioneering the Siloxane Ring: A Technical Guide to the Historical Discovery and Synthesis of Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical origins of a foundational molecule in organosilicon chemistry, hexaphenylcyclotrisiloxane. We explore the pioneering work that led to its first synthesis and characterization, providing detailed experimental protocols from seminal publications and summarizing the quantitative data that marked this significant advancement in the field.

Historical Context: The Dawn of Silicone Chemistry

The journey to understanding and synthesizing complex organosilicon compounds was spearheaded by the English chemist Frederic Stanley Kipping in the early 20th century. His systematic investigation into the reactions of organomagnesium halides (Grignard reagents) with silicon tetrachloride laid the groundwork for the entire field of silicone chemistry.[1] Kipping's extensive work, detailed in a series of papers published in the Journal of the Chemical Society, meticulously documented the formation and properties of various organosilane derivatives.

The First Synthesis: Kipping's Landmark Research (1912)

The first documented synthesis of this compound can be traced back to F.S. Kipping's research on the hydrolysis of diphenyldichlorosilane, published in 1912. His work revealed that the hydrolysis of diphenyldichlorosilane does not simply yield the corresponding diol, diphenylsilanediol, but also a series of its condensation products. Among these, the cyclic trimer, this compound, was a key discovery.

A subsequent paper by Kipping and Robert Robison in 1914 further elaborated on the condensation products of diphenylsilanediol, providing more detailed characterization of these novel compounds.[2] These early investigations were foundational, establishing the principles of siloxane bond formation and the tendency of diorganosilanediols to form cyclic structures.

Experimental Protocols from Historical Literature

The following protocols are based on the methodologies described in the seminal works of Kipping and later refined by researchers such as Charles A. Burkhard.

I. Synthesis of Diphenylsilanediol (Intermediate)

This initial step involves the carefully controlled hydrolysis of diphenyldichlorosilane.

Experimental Workflow for Diphenylsilanediol Synthesis

References

In-depth Technical Guide: Theoretical Studies on the Conformation of Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the conformational properties of hexaphenylcyclotrisiloxane ([Ph₂SiO]₃), a key organosilicon compound. By integrating experimental crystallographic data with theoretical computational studies, this document offers a comprehensive analysis of its molecular structure and potential conformational isomers.

Introduction

This compound, a cyclic siloxane with six phenyl substituents, is a molecule of significant interest due to its rigid structure and potential applications in materials science and as a building block for more complex supramolecular architectures. Understanding its conformational preferences is crucial for predicting its physical and chemical properties and for designing novel materials. This guide summarizes the key structural parameters determined by X-ray crystallography and discusses the theoretical approaches used to model its conformation.

Molecular Conformation: Experimental Data

The primary source of experimental data on the solid-state conformation of this compound comes from single-crystal X-ray diffraction studies. The seminal work by Bruckner et al. (1998) provided a precise determination of its molecular geometry.

Crystal Structure of this compound

The crystal structure of this compound reveals a nearly planar six-membered (Si-O)₃ ring. The phenyl groups are positioned in a propeller-like arrangement around this central ring. This arrangement minimizes steric hindrance between the bulky phenyl substituents.

Table 1: Key Crystallographic Bond Lengths and Angles for this compound

| Parameter | Experimental Value (Å or °) |

| Si-O Bond Length | 1.645 Å (average) |

| Si-C Bond Length | 1.850 Å (average) |

| O-Si-O Bond Angle | 107.5° (average) |

| Si-O-Si Bond Angle | 132.5° (average) |

| C-Si-C Bond Angle | 109.0° (average) |

| Si-O-Si-O Dihedral Angle | ~0° (near planar ring) |

Data extracted from the crystallographic study by Bruckner, S., et al. (1998).

Theoretical Studies and Computational Protocols

While experimental data provides a static picture of the molecule in the solid state, theoretical studies are essential for understanding its conformational dynamics and the potential existence of other stable isomers in different environments (e.g., in solution or in the gas phase). Density Functional Theory (DFT) is a powerful computational method for such investigations.

Computational Methodology

A representative computational protocol for studying the conformation of phenyl-substituted cyclosiloxanes, as demonstrated in studies of related compounds, involves the following steps[1]:

-

Initial Geometry Generation: A number of initial geometries are generated. For a systematic conformational analysis, this can be achieved using molecular mechanics force fields like MMFF.

-

Semi-empirical Optimization: The initial geometries are then optimized using a computationally less expensive semi-empirical method, such as PM6, to refine the structures.

-

Density Functional Theory (DFT) Optimization: The energetically lower independent geometries from the semi-empirical calculations are then fully optimized using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organosilicon compounds.[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

This systematic approach ensures a thorough exploration of the potential energy surface and the identification of the most stable conformers.

Conformational Isomers: cis and trans

For substituted cyclic compounds, the possibility of cis and trans isomers, also known as geometric isomers, arises from the relative orientation of substituents with respect to the plane of the ring. In the case of this compound, the orientation of the phenyl groups relative to the (Si-O)₃ ring could potentially lead to different isomers. However, the experimentally determined crystal structure shows a conformation where all phenyl groups are oriented to minimize steric hindrance, suggesting a single, highly stable conformer in the solid state.

Theoretical studies would be instrumental in determining the relative energies of hypothetical cis and trans isomers, where some phenyl groups might be oriented on the opposite side of the ring plane. Such calculations would provide insights into the energy barriers for interconversion and the likelihood of observing these isomers under different conditions.

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

Caption: A flowchart illustrating the key steps in a computational workflow for the conformational analysis of this compound.

Conclusion

The conformation of this compound is characterized by a near-planar (Si-O)₃ ring with a propeller-like arrangement of the six phenyl groups, as determined by X-ray crystallography. This structure represents a sterically minimized and likely the most stable conformer. Theoretical studies, employing methods such as DFT, are crucial for a more dynamic understanding of its conformational landscape, including the potential for other isomers and the energetic barriers between them. The computational protocols outlined in this guide provide a robust framework for such investigations, which are vital for the rational design of new materials and molecular systems based on this important organosilicon scaffold. Further theoretical work is needed to fully explore the conformational space of this compound and to quantify the relative energies of any potential isomers.

References

Methodological & Application

Application Notes and Protocols for High-Performance Silicone Polymers Utilizing Hexaphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexaphenylcyclotrisiloxane in the synthesis of high-performance silicone polymers. The inclusion of this monomer imparts significant improvements in thermal stability, mechanical strength, and optical properties, making the resulting polymers suitable for a wide range of demanding applications.

Introduction to this compound in Silicone Polymers

This compound is a cyclic siloxane monomer that serves as a critical building block for advanced silicone polymers.[1][2] Its unique molecular structure, featuring a rigid cyclotrisiloxane (B1260393) ring and six bulky phenyl groups, is the foundation for its exceptional properties. When incorporated into the polymer backbone, typically through ring-opening polymerization (ROP), this compound significantly enhances the thermal stability, chemical resistance, and refractive index of the resulting silicone polymer.[1][2] These high-performance polymers find use in specialized applications, including advanced sealants, adhesives, coatings, and in the electronics and aerospace industries.[1][3] The phenyl groups along the siloxane chain also contribute to the polymer's flexibility and superior lubricating properties compared to conventional polydimethylsiloxanes.

Quantitative Data on Polymer Properties

The incorporation of this compound into silicone polymers leads to measurable improvements in their thermal and mechanical properties. The following tables summarize key quantitative data from thermal analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) and mechanical testing of silicone polymers with varying phenyl content.

Table 1: Thermal Properties of Phenyl-Containing Silicone Polymers

| Polymer ID | Phenyl Group Content (%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Char Yield at 800 °C (%) |

| PDMS | 0 | -125 | 350 | < 5 |

| P1 | 10 | -110 | 425 | 25 |

| P2 | 25 | -95 | 480 | 40 |

| P3 | 50 | -60 | 510 | 55 |

Note: Data is compiled and representative of typical values found in literature. Actual values may vary based on specific synthesis conditions and polymer molecular weight.

Table 2: Mechanical Properties of Phenyl-Containing Silicone Elastomers

| Elastomer ID | Phenyl Group Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| PDMS-E | 0 | 5.0 | 400 | 40 |

| P-E1 | 10 | 7.5 | 350 | 50 |

| P-E2 | 25 | 9.0 | 250 | 65 |

| P-E3 | 50 | 10.5 | 150 | 75 |

Note: Data is compiled and representative of typical values found in literature. Actual values may vary based on crosslinking density and formulation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of high-performance silicone polymers derived from this compound are provided below.

Protocol 1: Synthesis of Polyphenylsiloxane via Anionic Ring-Opening Polymerization (AROP)

Objective: To synthesize a linear polyphenylsiloxane by the anionic ring-opening polymerization of this compound.

Materials:

-

This compound (HPCTS)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 1.6 M)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line and glassware

Procedure:

-

Preparation of Glassware: All glassware is rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve a calculated amount of this compound in anhydrous THF under an inert atmosphere.

-

Initiation: Cool the monomer solution to 0°C in an ice bath. Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Polymerization: Allow the reaction mixture to stir at room temperature. The polymerization time will vary depending on the desired molecular weight and can range from a few hours to overnight.

-

Termination: To quench the living polymerization, add an excess of chlorotrimethylsilane to the reaction mixture. Stir for an additional hour at room temperature.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60°C until a constant weight is achieved.

Protocol 2: Thermal Characterization by TGA and DSC

Objective: To determine the thermal stability and transitions of the synthesized polyphenylsiloxane.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Procedure:

-

Place 5-10 mg of the dried polymer sample into a TGA pan.

-

Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to determine the decomposition temperature (T5%) and char yield.

DSC Procedure:

-

Seal 5-10 mg of the polymer sample in a DSC pan.

-

Perform a heat-cool-heat cycle:

-

Heat from -150°C to 200°C at 10°C/min.

-

Cool from 200°C to -150°C at 10°C/min.

-

Heat from -150°C to 200°C at 10°C/min.

-

-

The glass transition temperature (Tg) is determined from the second heating scan.[4]

Protocol 3: Mechanical Testing of Silicone Elastomers

Objective: To measure the tensile properties of a crosslinked polyphenylsiloxane elastomer.

Instrumentation:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Dumbbell-shaped cutting die (ASTM D412)

Procedure:

-

Sample Preparation: Prepare a thin film of the crosslinked silicone elastomer. Use the dumbbell-shaped die to cut out test specimens.

-

Testing:

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.

-

Record the force and elongation data.

-

-

Data Analysis: Calculate the tensile strength, elongation at break, and modulus from the stress-strain curve.

Visualizations

Anionic Ring-Opening Polymerization (AROP) of this compound

Caption: Anionic Ring-Opening Polymerization of HPCTS.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for Polymer Synthesis and Characterization.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Hexaphenylcyclotrisiloxane - A Feasibility Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction and Assessment of Feasibility